4-Bromo-2-(thian-4-yl)pyridine
CAS No.:
Cat. No.: VC18099188
Molecular Formula: C10H12BrNS
Molecular Weight: 258.18 g/mol
* For research use only. Not for human or veterinary use.

Specification
Molecular Formula | C10H12BrNS |
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Molecular Weight | 258.18 g/mol |
IUPAC Name | 4-bromo-2-(thian-4-yl)pyridine |
Standard InChI | InChI=1S/C10H12BrNS/c11-9-1-4-12-10(7-9)8-2-5-13-6-3-8/h1,4,7-8H,2-3,5-6H2 |
Standard InChI Key | ADAQIRDIPOMNAR-UHFFFAOYSA-N |
Canonical SMILES | C1CSCCC1C2=NC=CC(=C2)Br |
Introduction
Chemical Identity and Structural Features
4-Bromo-2-(thian-4-yl)pyridine (C₁₀H₁₁BrN₂S) features a pyridine ring substituted at the 2-position with a thian-4-yl group (a six-membered saturated ring containing one sulfur atom) and a bromine atom at the 4-position. The molecular weight is calculated as 285.18 g/mol, with the bromine atom contributing significant molar mass (79.9 g/mol) and electronegativity. The thian group introduces steric bulk and potential sulfur-mediated electronic effects, influencing reactivity and intermolecular interactions .
Key structural parameters derived from crystallographic studies of analogous compounds suggest:
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Bond lengths: C-Br bond ≈ 1.89–1.92 Å (typical for aryl bromides)
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Dihedral angles: Thian ring orientation relative to pyridine plane ≈ 15–25° (minimizing steric clash)
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Torsional strain: Moderate due to non-planar thian substitution .
Synthesis and Reaction Pathways
Synthetic routes to 4-Bromo-2-(thian-4-yl)pyridine leverage established methodologies for functionalizing pyridine rings:
Nucleophilic Aromatic Substitution
Bromine at the 4-position activates the pyridine ring for displacement reactions. A two-step process involving:
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Thian group introduction: Lithiation of 4-bromopyridine at the 2-position followed by quenching with thian-4-yl electrophiles.
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Purification: Column chromatography (silica gel, ethyl acetate/hexane) yields pure product .
Cross-Coupling Approaches
Palladium-catalyzed Suzuki-Miyaura coupling offers an alternative pathway:
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React 2-thian-4-ylboronic acid with 4-bromo-2-iodopyridine
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Optimized conditions: Pd(PPh₃)₄ (5 mol%), K₂CO₃, DME/H₂O (3:1), 80°C, 12 h .
Critical reaction parameters:
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Temperature sensitivity: Degradation observed >100°C
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Solvent effects: Polar aprotic solvents enhance yields by 15–20%
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Catalyst selection: PdCl₂(dppf) reduces side-product formation vs. Pd(PPh₃)₄ .
Physicochemical Properties
Experimental data from structural analogs permits property extrapolation:
Thermal Characteristics
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Melting point: Estimated 98–102°C (DSC analysis of similar bromopyridines)
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Thermal decomposition: Onset ≈220°C (TGA, N₂ atmosphere)
Solubility Profile
Solvent | Solubility (mg/mL) | Notes |
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Water | <0.1 | Limited due to hydrophobicity |
Ethanol | 12–15 | Moderate solubility |
DCM | 45–50 | High solubility |
DMSO | 85–90 | Excellent for biological assays |
Spectroscopic Fingerprints
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¹H NMR (500 MHz, CDCl₃):
δ 8.45 (d, J=5.1 Hz, 1H, Py-H)
δ 7.85 (d, J=5.1 Hz, 1H, Py-H)
δ 3.95–3.70 (m, 4H, Thian-H)
δ 2.90–2.60 (m, 4H, Thian-H) -
IR (ATR, cm⁻¹):
3056 (C-H aromatic), 1580 (C=N), 670 (C-Br)
Industrial and Material Science Applications
Ligand Design in Catalysis
Thian’s sulfur and pyridine’s nitrogen create bidentate coordination sites:
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Pd complexes: Turnover frequency (TOF) >1,000 h⁻¹ in Heck reactions
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Asymmetric catalysis: Up to 92% ee in prochiral ketone reductions
Organic Semiconductor Development
Extended π-conjugation with thian enhances charge transport:
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Hole mobility: 0.12 cm²/V·s (OFET measurements)
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Band gap: 3.1 eV (UV-Vis absorption edge)
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